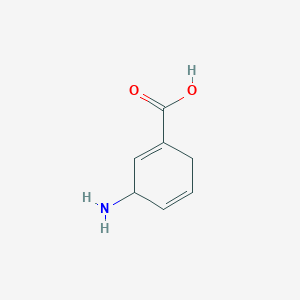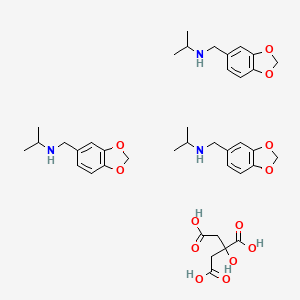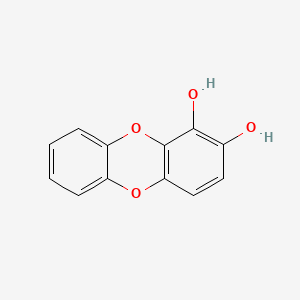
(2-Methylhept-1-ene-3-sulfonyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methylhept-1-ene-3-sulfonyl)benzene is an organic compound that features a benzene ring substituted with a sulfonyl group and a 2-methylhept-1-ene chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the electrophilic aromatic substitution reaction where benzene is treated with a sulfonating agent such as sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group . The resulting sulfonylbenzene can then undergo a Friedel-Crafts alkylation reaction with 2-methylhept-1-ene in the presence of a Lewis acid catalyst like aluminum chloride .
Industrial Production Methods
In an industrial setting, the production of (2-Methylhept-1-ene-3-sulfonyl)benzene may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions can enhance yield and reduce by-products. Additionally, advanced purification techniques such as distillation and recrystallization are employed to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(2-Methylhept-1-ene-3-sulfonyl)benzene can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated benzene derivatives.
Aplicaciones Científicas De Investigación
(2-Methylhept-1-ene-3-sulfonyl)benzene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2-Methylhept-1-ene-3-sulfonyl)benzene involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- (2-Methylhept-1-ene-3-sulfonyl)toluene
- (2-Methylhept-1-ene-3-sulfonyl)phenol
- (2-Methylhept-1-ene-3-sulfonyl)aniline
Uniqueness
(2-Methylhept-1-ene-3-sulfonyl)benzene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for targeted applications in research and industry .
Propiedades
Número CAS |
72592-56-4 |
|---|---|
Fórmula molecular |
C14H20O2S |
Peso molecular |
252.37 g/mol |
Nombre IUPAC |
2-methylhept-1-en-3-ylsulfonylbenzene |
InChI |
InChI=1S/C14H20O2S/c1-4-5-11-14(12(2)3)17(15,16)13-9-7-6-8-10-13/h6-10,14H,2,4-5,11H2,1,3H3 |
Clave InChI |
RTGVIPNVJBVHJO-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C(=C)C)S(=O)(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cycloheptanone, 2,7-bis[(4-chlorophenyl)methylene]-](/img/structure/B14456708.png)
![N'-[3-(Benzyloxy)phenyl]-N-methoxy-N-methylurea](/img/structure/B14456717.png)
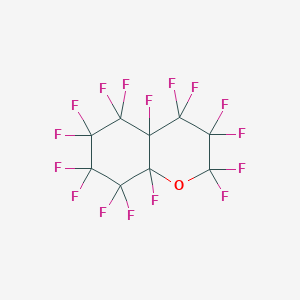


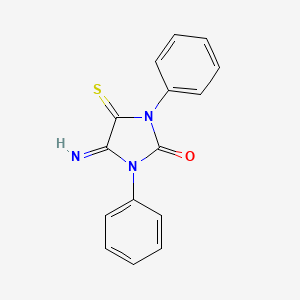
![4-[1-(4-Fluorophenyl)-2,2-diphenylethenyl]phenol](/img/structure/B14456743.png)
![N-(2-Hydroxyethyl)-N'-[1-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B14456749.png)


